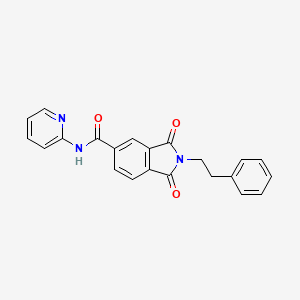

1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

Properties

IUPAC Name |

1,3-dioxo-2-(2-phenylethyl)-N-pyridin-2-ylisoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-20(24-19-8-4-5-12-23-19)16-9-10-17-18(14-16)22(28)25(21(17)27)13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POACKXIHLJFHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS No. 1030671-38-5) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing various studies and findings related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This molecular formula indicates the presence of a dioxo group, a phenethyl moiety, and a pyridine derivative, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, research has demonstrated that certain isoindole derivatives can inhibit the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory response and tumor progression. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines, including colon cancer cells (HCT-116) and others.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes such as LOX. The LOX family of enzymes catalyzes the conversion of arachidonic acid into biologically active mediators that play a role in inflammation and cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Case Study 1: Inhibition of LOX Enzymes

A study focusing on the synthesis and evaluation of LOX inhibitory activity reported that several isoindole derivatives exhibited remarkable potency against 15-lipoxygenase (15-LOX), which is implicated in neoplastic diseases. The synthesized compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of various isoindole derivatives on different cancer cell lines. The results indicated that the compound under consideration exhibited significant cytotoxicity against HCT-116 cells with an IC50 value suggesting effective inhibition of cell proliferation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of isoindole structures have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The compound's ability to modulate enzyme activity related to cancer cell metabolism makes it a candidate for further exploration in oncology.

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds containing pyridine and isoindole moieties. These compounds may provide therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. Preliminary studies suggest that the compound could inhibit pathways leading to neuroinflammation, thereby offering potential as a treatment for conditions like Alzheimer's disease.

Antimicrobial Properties

Compounds with similar structural features have been investigated for their antimicrobial activity against various pathogens. The presence of the pyridine ring is often associated with enhanced interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth. This application warrants further research to evaluate the efficacy of This compound against specific microbial strains.

Case Study 1: Anticancer Activity

A study conducted on isoindole derivatives demonstrated that modifications at the nitrogen and carbon centers can significantly enhance anticancer activity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, making it a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, a related compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. The study highlighted the importance of the dioxo group in mediating neuroprotective effects, suggesting that This compound could similarly benefit from these protective mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural differences and biological implications compared to similar isoindole derivatives:

| Compound Name | Substituents (Position 2) | Carboxamide Group (Position 5) | Key Biological Activities |

|---|---|---|---|

| 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (Target) | 2-Phenylethyl | Pyridin-2-yl | Potential serotonin receptor modulation |

| 2-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(pyridin-3-yl) isoindole-5-carboxamide | 3,4-Dimethoxyphenylethyl | Pyridin-3-yl | Enhanced COX affinity, mood regulation |

| N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide | None (unsubstituted) | 3-Oxobutanamide | Antioxidant activity |

| 1-Methyl-N-(2-methyl-isoindol-5-yl)-1H-pyrazole-3-carboxamide | Methyl | Pyrazole-3-yl | Antitumor, anti-inflammatory |

| N-[2-(4-Methoxyindol-1-yl)ethyl]-2-(3-methoxypropyl) isoindole-5-carboxamide | 4-Methoxyindole-ethyl | Methoxypropyl | Serotonin receptor binding |

Key Observations

3,4-Dimethoxyphenylethyl () further elevates lipophilicity while introducing electron-donating methoxy groups, which may improve receptor-binding affinity.

Carboxamide Group Influence: Pyridin-2-yl (target) vs. Pyridin-3-yl (): Positional isomerism of the pyridine ring alters hydrogen-bonding patterns and steric interactions with biological targets. Pyridin-2-yl may favor interactions with hydrophobic pockets in receptors.

Biological Activity Trends :

- Compounds with indole or methoxy substitutions (e.g., ) show affinity for serotonin receptors, suggesting the target compound may share similar neurological applications.

- Antioxidant activity in correlates with electron-withdrawing groups (e.g., 3-oxobutanamide), absent in the target compound.

Pharmacological Potential

- Enzyme Inhibition : The dioxo-isoindole core may act as a Michael acceptor, inhibiting enzymes like cyclooxygenase (COX) or kinases, as seen in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.